molecular formula C15H16N2O3S B6539881 N'-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060226-32-5

N'-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide

Cat. No. B6539881
CAS RN: 1060226-32-5
M. Wt: 304.4 g/mol
InChI Key: QNENNEXNHOZLTE-UHFFFAOYSA-N
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Description

The compound “N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide” is a complex organic molecule. It contains a 2-methoxyphenyl group, a thiophen-3-yl group, and an ethanediamide (or acetyldiamine) group. The methoxyphenyl and thiophenyl groups are both aromatic systems, which may contribute to the compound’s stability and reactivity .


Molecular Structure Analysis

The exact molecular structure would depend on the specific positions of the groups on the ethanediamide backbone. The presence of aromatic rings (methoxyphenyl and thiophenyl) would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-donating methoxy group and the electron-rich aromatic systems. It could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of aromatic rings and a polar amide group could influence properties like solubility, melting point, boiling point, etc .

properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-20-13-5-3-2-4-12(13)9-17-15(19)14(18)16-8-11-6-7-21-10-11/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNENNEXNHOZLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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